Desmethyl Ranitidine Desmethyl Ranitidine Desmethylranitidine is a member of the class of furans that is a metabolite of ranitidine in rats and humans. It has a role as a drug metabolite, a rat metabolite and a human urinary metabolite. It is a C-nitro compound, a secondary amino compound, a member of furans and an organic sulfide.
Brand Name: Vulcanchem
CAS No.: 66357-25-3
VCID: VC20765421
InChI: InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+
SMILES: CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC
Molecular Formula: C₁₂H₂₀N₄O₃S
Molecular Weight: 300.38 g/mol

Desmethyl Ranitidine

CAS No.: 66357-25-3

Cat. No.: VC20765421

Molecular Formula: C₁₂H₂₀N₄O₃S

Molecular Weight: 300.38 g/mol

* For research use only. Not for human or veterinary use.

Desmethyl Ranitidine - 66357-25-3

CAS No. 66357-25-3
Molecular Formula C₁₂H₂₀N₄O₃S
Molecular Weight 300.38 g/mol
IUPAC Name (E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Standard InChI InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+
Standard InChI Key WZLBVRXZNDXPPW-UHFFFAOYSA-N
SMILES CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC
Canonical SMILES CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC

Chemical Identity and Structure

Desmethyl Ranitidine is a demethylated metabolite of ranitidine formed through biotransformation processes. It is chemically identified as N-methyl-N'-[2-[[[5-[(methylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine with the molecular formula C12H20N4O3S and a molecular weight of 300.38 g/mol . This compound is registered with CAS number 66357-25-3 and is also known by several synonyms including 5-desmethylranitidine, Ranitidine Demethylation Impurity, and Ranitidine N-Desmethyl .

The structural characteristics of Desmethyl Ranitidine include a furan ring with a methylamino methyl substituent at position 5, differentiating it from the parent compound ranitidine which contains a dimethylamino methyl group at this position. This slight structural difference results from the loss of one methyl group during metabolism, hence the "desmethyl" nomenclature .

Structural Comparison

The structural differentiation between ranitidine and its desmethyl metabolite primarily involves the amino group attached to the furan ring. While ranitidine contains a dimethylamino methyl substituent, Desmethyl Ranitidine features a methylamino methyl group, resulting from the loss of a single methyl group during metabolic processes .

Physical and Chemical Properties

PropertyValueMethod
Melting Point88-94°CExperimental
Boiling Point449.0±45.0°CPredicted
Density1.199±0.06 g/cm³Predicted
Physical FormSolidExperimental
ColorLight Tan to YellowExperimental
pKa8.90±0.10Predicted

Table 1: Physical properties of Desmethyl Ranitidine

Solubility and Stability

Desmethyl Ranitidine demonstrates solubility in polar organic solvents, particularly DMSO and methanol, which facilitates its handling in laboratory settings and analytical procedures . For optimal stability, the compound requires storage at -20°C under freezer conditions . When stored in solution form, it typically presents as a brown-colored gummy syrup .

Metabolic Significance

As a significant metabolite of ranitidine, Desmethyl Ranitidine plays an important role in understanding the pharmacokinetic profile and metabolism of the parent drug.

Formation Pathway

Desmethyl Ranitidine is formed through the demethylation of ranitidine, a process primarily mediated by hepatic cytochrome P450 enzymes. This metabolic transformation involves the removal of one methyl group from the dimethylamino functionality of ranitidine . The metabolite has been identified in both human and rat biological samples, confirming its importance as a metabolic product across species .

Metabolic Profile

Research has established that ranitidine undergoes several metabolic pathways in humans, resulting in different metabolites including ranitidine N-oxide, ranitidine S-oxide, and Desmethyl Ranitidine. Among these, ranitidine N-oxide appears to be the major metabolite, while Desmethyl Ranitidine represents a significant secondary metabolite . This metabolic profile is important for understanding the clearance and half-life of ranitidine in different patient populations.

Pharmacokinetic Considerations

The pharmacokinetic properties of ranitidine and its metabolites, including Desmethyl Ranitidine, vary between different patient populations, which has implications for dosing and therapeutic management.

Population Differences

Research has demonstrated that the pharmacokinetics of ranitidine differ between infants and children, with elimination half-lives of 2.79 hours and 2.03 hours respectively . These differences likely affect the formation and clearance of Desmethyl Ranitidine as well, though specific pharmacokinetic parameters for the metabolite across different populations require further investigation.

Significance in Analytical Testing

Desmethyl Ranitidine serves as an important analytical marker in pharmacokinetic studies and quality control procedures for ranitidine formulations. Its detection and quantification in biological samples provide valuable information about ranitidine metabolism and potential drug interactions .

The identification and quantification of Desmethyl Ranitidine in various matrices require specific analytical techniques and reference standards.

Analytical Standards

Research and Development Applications

Desmethyl Ranitidine has several important applications in pharmaceutical research and development.

Drug Metabolism Studies

The compound plays a crucial role in drug metabolism studies, helping researchers understand the biotransformation pathways of ranitidine and potentially predicting drug interactions or adverse effects . As a human urinary metabolite, it provides valuable information about the in vivo processing of ranitidine.

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